p-Chloroazobenzene
Overview
Description
p-Chloroazobenzene: is an organic compound characterized by the presence of a chlorine atom attached to the para position of the azobenzene molecule. Azobenzene compounds are well-known for their photochromic properties, which allow them to undergo reversible changes in structure when exposed to light. This unique property makes this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Chloroazobenzene can be synthesized through the diazotization of p-chloroaniline followed by coupling with benzene. The reaction typically involves the following steps:
Diazotization: p-Chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzene in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: p-Chloroazobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to p-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: Oxidation of this compound can lead to the formation of p-chloronitrobenzene.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: p-Chloroaniline.
Oxidation: p-Chloronitrobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
p-Chloroazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a photochromic switch in molecular devices and sensors.
Biology: Employed in the study of protein-ligand interactions and as a tool for controlling biological processes with light.
Medicine: Investigated for its potential use in photopharmacology, where light is used to control the activity of drugs.
Industry: Utilized in the production of dyes, pigments, and other photoresponsive materials.
Mechanism of Action
The mechanism of action of p-Chloroazobenzene is primarily based on its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis isomers. This structural change can alter the compound’s chemical and physical properties, making it useful for applications that require precise control over molecular behavior. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Azobenzene: The parent compound without the chlorine substituent.
p-Methoxyazobenzene: An azobenzene derivative with a methoxy group at the para position.
p-Nitroazobenzene: An azobenzene derivative with a nitro group at the para position.
Comparison:
p-Chloroazobenzene vs. Azobenzene: The presence of the chlorine atom in this compound can enhance its reactivity and alter its photoisomerization properties compared to azobenzene.
This compound vs. p-Methoxyazobenzene: The methoxy group in p-Methoxyazobenzene can donate electrons, making it more reactive in certain reactions compared to the electron-withdrawing chlorine atom in this compound.
This compound vs. p-Nitroazobenzene: The nitro group in p-Nitroazobenzene is a strong electron-withdrawing group, which can significantly affect the compound’s reactivity and stability compared to this compound.
Properties
IUPAC Name |
(4-chlorophenyl)-phenyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDMENHTAYHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871069 | |
Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4340-77-6, 6141-95-3 | |
Record name | Azobenzene, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazene, (4-chlorophenyl)phenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chloroazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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